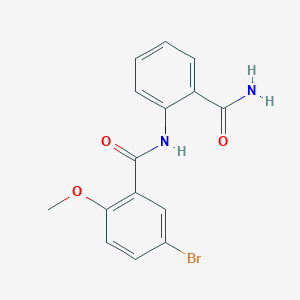![molecular formula C12H16N2O2S B244965 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244965.png)
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and reduce inflammation. In
作用机制
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can prevent the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects, particularly in the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by inhibiting JAK3 activity. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the number of circulating lymphocytes, which further reduces the immune response.
实验室实验的优点和局限性
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several advantages for lab experiments, particularly in the study of autoimmune and inflammatory diseases. This compound has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a long half-life, which allows for less frequent dosing in animal studies. However, the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have immunosuppressive effects, which can increase the risk of infections.
未来方向
There are several future directions for research on 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is the development of more potent and selective JAK inhibitors that can overcome the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of autoimmune and inflammatory diseases. Finally, the potential use of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other immunomodulatory agents, such as biologic therapies, should be explored.
合成方法
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with isobutylamine to form 4-chloro-5-methylthiophene-2-carboxamide. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-5-chloro-6-methylthiophene-3-carboxamide. The final step involves the reaction of this intermediate with isobutyryl chloride to form 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
科学研究应用
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK activity, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
属性
分子式 |
C12H16N2O2S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-6(2)11(16)14-12-9(10(13)15)7-4-3-5-8(7)17-12/h6H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
InChI 键 |
UIJBISXMIOPDQD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
规范 SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

